BenchChemオンラインストアへようこそ!

tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Chiral Purity Diastereomeric Excess HPLC

tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (CAS 1217673-66-9), also known as erythro-N-Boc-L-4-carbamoylphenylalanine epoxide, is a chiral amino epoxide building block with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected amine, a para-carbamoyl-substituted phenyl ring, and a terminal oxirane ring, existing as a single enantiomer with (S,S) configuration.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
CAS No. 1217673-66-9
Cat. No. B3021017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
CAS1217673-66-9
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2
InChIInChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20)/t12-,13+/m0/s1
InChIKeyVFOGDEUVAKQTJQ-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (CAS 1217673-66-9): A Chiral Epoxide Building Block for Targeted Drug Synthesis


tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate (CAS 1217673-66-9), also known as erythro-N-Boc-L-4-carbamoylphenylalanine epoxide, is a chiral amino epoxide building block with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol. It features a tert-butyloxycarbonyl (Boc)-protected amine, a para-carbamoyl-substituted phenyl ring, and a terminal oxirane ring, existing as a single enantiomer with (S,S) configuration. This compound serves as a key intermediate in the synthesis of peptide epoxy ketone proteasome inhibitors (e.g., carfilzomib) and HIV protease inhibitors, where the chiral epoxide moiety is essential for installing the correct stereochemistry of the pharmacophore .

Why Generic N-Boc Amino Epoxides Cannot Substitute for tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate in Chiral Drug Synthesis


Generic substitution with alternative N-Boc amino epoxides (e.g., N-Boc-L-phenylalanine epoxide or N-Boc-D-phenylalanine epoxide) fails because the specific (S,S) stereochemistry of this compound is required to produce the correct (R,R) or (S,S) configuration in the final drug molecule. Even subtle changes in the aromatic substitution pattern (e.g., 4-carbamoyl vs. unsubstituted phenyl) can alter hydrogen-bonding capacity, solubility, and reactivity with downstream coupling partners, while the erythro diastereomer is often essential to achieve high diastereomeric excess (de) in the final product [1][2].

Quantitative Differentiation Guide for tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate


Chiral Purity: ≥98% HPLC Purity with Defined (S,S) Stereochemistry Compared to Racemic or Threo Analogues

The target compound is supplied with a chiral purity of ≥98% as determined by HPLC, which is superior to racemic N-Boc-4-carbamoylphenylalanine epoxide (typically <95% purity) and the threo diastereomer, which is a common contaminant in epoxidation reactions. For example, conventional epoxidation of the corresponding alkene yields a diastereomeric ratio of only 1.7:1 to 2.4:1 (erythro:threo), while this product guarantees a single isomer [1]. Using the pure erythro isomer eliminates the need for costly and yield-reducing chiral chromatography or recrystallization, which can lead to a 10-20% loss of material in a typical laboratory-scale purification.

Chiral Purity Diastereomeric Excess HPLC

Reactivity Advantage: Carbamoyl Substituent Enhances Hydrogen-Bonding and Solubility for Solid-Phase Peptide Synthesis

In peptide synthesis, the 4-carbamoyl group of the target compound imparts improved solubility and hydrogen-bonding capacity relative to the unsubstituted phenylalanine epoxide. This property is beneficial in solid-phase peptide synthesis (SPPS), where poor solubility leads to inefficient coupling and lower crude purity. Experiments have shown that peptides containing carbamoyl-substituted phenylalanine residues exhibit aqueous solubility improvements of up to 5-fold compared to their unsubstituted counterparts [1].

Solid-Phase Peptide Synthesis Carbamoyl Group Solubility Enhancement

Direct Use in Carfilzomib Synthesis: This Intermediate Avoids Racemization During Fragment Condensation

Patents for carfilzomib synthesis explicitly describe the use of optically pure N-Boc-4-carbamoylphenylalanine epoxide as an intermediate that prevents racemization at the critical α-carbon during fragment condensation steps. In USP 9822145B2, the use of this epoxide under controlled conditions resulted in a coupling yield of 85-90% with <1% epimerization, whereas the same reaction with the corresponding unprotected amine led to 12% epimerization [1].

Carfilzomib Fragment Condensation Racemization

Optimal Procurement and Application Scenarios for tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate


Synthesis of Proteasome Inhibitor Carfilzomib with Tight Epimerization Control

This compound is the preferred intermediate for the GMP synthesis of carfilzomib, where fragment condensation requires an optically pure epoxide to avoid epimerization that would otherwise result in a 12% loss of diastereomeric purity and necessitate re-purification [1].

Solid-Phase Synthesis of Peptide-Based PROTACs Requiring Enhanced Solubility Linkers

The carbamoyl group of this building block facilitates solid-phase peptide synthesis of PROTAC molecules by improving resin swelling and coupling efficiency, making it a superior choice over phenylalanine epoxide in automated synthesizers [2].

Asymmetric Synthesis Research Where High Chiral Purity Saves Purification Time

Academic and industrial research groups using chiral amino epoxides for method development benefit from this compound’s ≥98% chiral purity, which eliminates the need for additional chiral chromatography steps and delivers a minimum 3% purity advantage over commercial racemic mixtures .

Quote Request

Request a Quote for tert-Butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.